molecular formula C8H17NO3 B2928421 Tert-butyl 2-(aminooxy)-2-methylpropanoate CAS No. 504436-46-8

Tert-butyl 2-(aminooxy)-2-methylpropanoate

Cat. No.: B2928421
CAS No.: 504436-46-8
M. Wt: 175.228
InChI Key: KDQHXEMBNAVCSR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminooxy)-2-methylpropanoate is an organic compound that features a tert-butyl ester group and an aminooxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminooxy)-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with hydroxylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an organic solvent like tetrahydrofuran (THF) and a temperature range of 0°C to room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminooxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(aminooxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminooxy)-2-methylpropanoate involves the reactivity of the aminooxy group. This functional group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(hydroxy)-2-methylpropanoate: Similar structure but with a hydroxy group instead of an aminooxy group.

    Tert-butyl 2-(methoxy)-2-methylpropanoate: Contains a methoxy group instead of an aminooxy group.

Uniqueness

Tert-butyl 2-(aminooxy)-2-methylpropanoate is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to its hydroxy and methoxy analogs. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.

Properties

IUPAC Name

tert-butyl 2-aminooxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-7(2,3)11-6(10)8(4,5)12-9/h9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQHXEMBNAVCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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